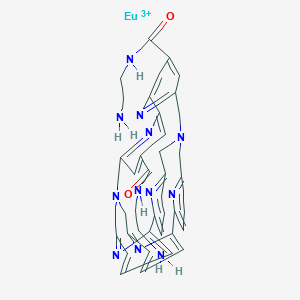
Europium(III) trisbipyridine cryptate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(III) trisbipyridine cryptate is a complex compound that has been extensively studied in scientific research due to its unique properties. It is a luminescent lanthanide complex that is highly stable and has a long emission lifetime. This makes it an ideal candidate for use in various applications, including biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Europium(III) trisbipyridine cryptate is based on its luminescent properties. When excited with light, the complex emits a characteristic red emission that can be detected using various techniques, including fluorescence spectroscopy. The emission intensity and lifetime of the complex are highly dependent on the local environment, making it an ideal probe for studying various biological systems.
Effets Biochimiques Et Physiologiques
Europium(III) trisbipyridine cryptate has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cellular signaling pathways. The complex has also been used to study the uptake and metabolism of various drugs and toxins in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Europium(III) trisbipyridine cryptate is its high stability and long emission lifetime. This makes it an ideal probe for studying various biological systems, as it allows for long-term monitoring of cellular processes. However, the complex is highly sensitive to pH and temperature changes, which can affect its luminescent properties. Additionally, the synthesis of the complex can be challenging, requiring specialized equipment and techniques.
Orientations Futures
There are numerous future directions for the use of Europium(III) trisbipyridine cryptate in scientific research. One area of interest is the development of new biosensors for the detection of various analytes, including biomolecules and environmental pollutants. The complex could also be used in the development of new imaging techniques for studying cellular processes in vivo. Additionally, the use of Europium(III) trisbipyridine cryptate in drug discovery and development is an area of active research.
Méthodes De Synthèse
The synthesis of Europium(III) trisbipyridine cryptate involves the reaction of europium(III) chloride hexahydrate with bipyridine and cryptand. The reaction is carried out in anhydrous acetonitrile under an inert atmosphere. The resulting complex is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Europium(III) trisbipyridine cryptate has been widely used in scientific research due to its unique luminescent properties. It has been used as a probe in various biochemical and physiological studies, including DNA sequencing, protein detection, and cellular imaging. The complex has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and neurotransmitters.
Propriétés
Numéro CAS |
125433-96-7 |
|---|---|
Nom du produit |
Europium(III) trisbipyridine cryptate |
Formule moléculaire |
C42H42EuN12O2+3 |
Poids moléculaire |
898.8 g/mol |
Nom IUPAC |
5-N,10-N-bis(2-aminoethyl)-1,14,39,40,41,42,43,44-octazaoctacyclo[12.12.12.13,7.18,12.116,20.121,25.128,32.133,37]tetratetraconta-3(44),4,6,8,10,12(43),16(42),17,19,21,23,25(41),28(40),29,31,33,35,37(39)-octadecaene-5,10-dicarboxamide;europium(3+) |
InChI |
InChI=1S/C42H42N12O2.Eu/c43-13-15-45-41(55)27-17-33-25-53-21-29-5-1-9-35(47-29)36-10-2-6-30(48-36)23-54(24-32-8-4-12-38(50-32)37-11-3-7-31(22-53)49-37)26-34-18-28(42(56)46-16-14-44)20-40(52-34)39(19-27)51-33;/h1-12,17-20H,13-16,21-26,43-44H2,(H,45,55)(H,46,56);/q;+3 |
Clé InChI |
GWQVMPWSEVRGPY-UHFFFAOYSA-N |
SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
SMILES canonique |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Autres numéros CAS |
125433-96-7 |
Synonymes |
europium cryptate europium(III) cryptate europium(III) trisbipyridine cryptate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



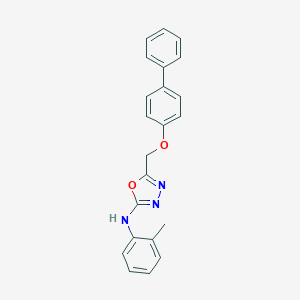

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
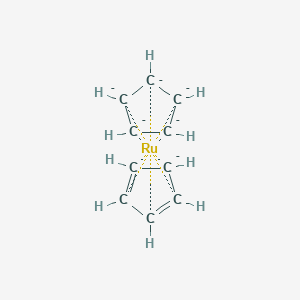
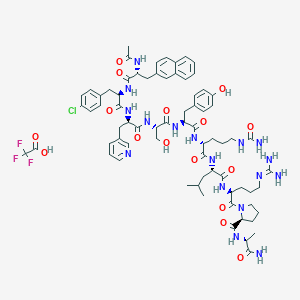
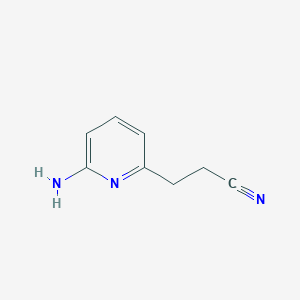
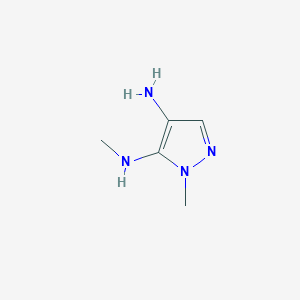
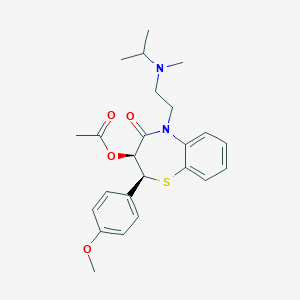
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)
![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
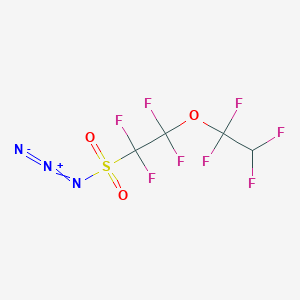
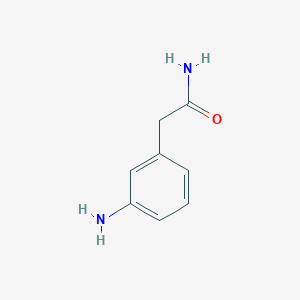
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
